molecular formula C13H20BNO5 B13818976 4-Methyl-3-nitrophenylboronic acid,pinacol ester

4-Methyl-3-nitrophenylboronic acid,pinacol ester

Cat. No.: B13818976
M. Wt: 281.11 g/mol
InChI Key: NWCHINZPEWKSLE-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrophenylboronic acid, pinacol ester is an organic compound with the chemical formula C9H10BNO4. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol. This compound is a valuable intermediate in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitrophenylboronic acid, pinacol ester typically involves the reaction of 4-Methyl-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of 4-Methyl-3-nitrophenylboronic acid, pinacol ester follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-nitrophenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methyl and nitro groups on the phenyl ring allows for diverse functionalization and applications in various fields .

Properties

Molecular Formula

C13H20BNO5

Molecular Weight

281.11 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(4-methyl-3-nitrophenyl)borinic acid

InChI

InChI=1S/C13H20BNO5/c1-9-6-7-10(8-11(9)15(18)19)14(17)20-13(4,5)12(2,3)16/h6-8,16-17H,1-5H3

InChI Key

NWCHINZPEWKSLE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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